Tris(cyclopentadienyl)praseodymium
Overview
Description
Tris(cyclopentadienyl)praseodymium is an organometallic complex of praseodymium, a rare earth element, with cyclopentadienyl ligands. It's studied for its electronic structure and its interaction with various adducts.
Synthesis Analysis
Synthesis of tris(cyclopentadienyl)praseodymium involves the reaction of praseodymium with cyclopentadienyl ligands. Detailed synthesis methods are not directly outlined in the available literature.
Molecular Structure Analysis
The molecular structure of tris(cyclopentadienyl)praseodymium complexes has been a subject of study, with emphasis on the crystal field splitting pattern and electronic structure. The crystal-field parameters obtained from these studies are compared with those predicted on the basis of models like the electrostatic point charge model and the angular overlap model (H. Reddmann & Hanns-Dieter Amberger, 1985).
Chemical Reactions and Properties
The compound exhibits unique chemical reactions and properties, particularly in its interaction with other molecules. For example, its adducts with cyclohexylisocyanide and methyltetrahydrofuran have been studied, revealing insights into its electronic structure and crystal field splitting pattern (Hanns-Dieter Amberger & W. Jahn, 1985).
Physical Properties Analysis
Physical properties such as vibrational spectra and bonding strengths in tris(cyclopentadienyl)praseodymium have been explored. These studies help in understanding the metal-ring coordination and the strength of the metal-ligand bonds (B. Lokshin et al., 1982).
Chemical Properties Analysis
The chemical properties of tris(cyclopentadienyl)praseodymium, especially its electronic structure, have been extensively studied. Research has focused on the absorption spectrum, magnetic circular dichroism spectra, and parameterization of crystal field splitting patterns, providing a deeper understanding of its electronic configuration (Hanns-Dieter Amberger et al., 1985).
Scientific Research Applications
Summary of the Application
Tris(cyclopentadienyl)praseodymium is used in the study of the structure and bonding properties of complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands .
Methods of Application or Experimental Procedures
The structure and bonding properties of these complexes were studied by a joint experimental (XRD, NMR) and theoretical (DFT) analysis .
Results or Outcomes
The results point to interactions of comparable strengths with the anionic Cp and neutral C≡NCy ligands in the complexes. The structural and bonding properties of the actinide complexes reflect small but characteristic differences with respect to the lanthanide analogues .
2. Application in Synthesis of Highly Substituted Cyclopentadienes
Summary of the Application
Highly substituted cyclopentadienes and pentafulvenes are important compounds because these compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .
Methods of Application or Experimental Procedures
The half-sandwich metallocenes of the late transition metals can be readily synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX, and reductive complexation of pentafulvene with metal hydride [M-H] .
Results or Outcomes
The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important. The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .
Safety And Hazards
Tris(cyclopentadienyl)praseodymium is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of contact with skin, the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .
properties
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYOYODNXUAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Pr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)praseodymium | |
CAS RN |
11077-59-1 | |
Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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